molecular formula C20H20N4O B2918340 N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-21-6

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2918340
CAS RN: 900003-21-6
M. Wt: 332.407
InChI Key: HLSQKBJIIRPIDC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available in the retrieved literature .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” are not explicitly mentioned in the retrieved literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved literature .

Scientific Research Applications

Enhanced Reductive Cleavage

Aromatic and heteroaromatic N-benzyl carboxamides, closely related to the compound , have been studied for their reductive cleavage properties. The facilitated reduction under mild conditions leads to the formation of protected amines, showcasing the compound's potential in synthetic organic chemistry for creating building blocks for further chemical synthesis (Ragnarsson et al., 2001).

Heterocyclic Synthesis

Research has focused on the synthesis of heterocyclic compounds from N-benzyl carboxamide derivatives. This includes the creation of pyrazole and pyridine derivatives, indicating the compound's utility in the development of new heterocyclic frameworks with potential pharmacological activities (Hebishy et al., 2020).

Antiviral Activity

Benzamide-based heterocycles have been synthesized and evaluated for their antiviral activities, particularly against the H5N1 subtype of the influenza A virus. This suggests potential research applications of the compound in the development of antiviral agents (Hebishy et al., 2020).

Catalytic Activity and Magnetism

Compounds rich in N-donor sites, similar to the structure of interest, have been used to synthesize Cu(II) compounds with varied nuclearities. These studies explore the catalytic activities and magnetic properties of such complexes, potentially opening avenues for research in catalysis and material science (Sutradhar et al., 2019).

Anticancer Evaluation

Another closely related compound has been synthesized and characterized, demonstrating antibacterial, antifungal, and anticancer activities. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Senthilkumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not directly available in the retrieved literature .

Safety and Hazards

The safety and hazards associated with this compound are not directly available in the retrieved literature .

Future Directions

The future directions for the study of this compound are not directly available in the retrieved literature .

properties

IUPAC Name

N-benzyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(22-14-16-6-2-1-3-7-16)24-13-12-23-11-5-9-18(23)19(24)17-8-4-10-21-15-17/h1-11,15,19H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSQKBJIIRPIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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